molecular formula C19H18O5 B6429433 7-ethoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one CAS No. 682778-69-4

7-ethoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Cat. No.: B6429433
CAS No.: 682778-69-4
M. Wt: 326.3 g/mol
InChI Key: JONASZRDMCTJAC-UHFFFAOYSA-N
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Description

7-ethoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol, ethyl acetoacetate, and 2-methylchromone.

    Condensation Reaction: The first step involves the condensation of 4-methoxyphenol with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the chromone ring structure.

    Ethoxylation: The final step involves the ethoxylation of the chromone ring at the 7-position using ethyl iodide and a base, such as potassium carbonate, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methoxy groups, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced chromone derivatives.

    Substitution: Formation of substituted chromone derivatives.

Scientific Research Applications

7-ethoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 7-ethoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, such as cyclooxygenase or lipoxygenase.

    Receptor Binding: Binding to specific receptors, such as estrogen receptors, to modulate cellular responses.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    7-ethoxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one: Similar structure with a trifluoromethyl group instead of a methyl group.

    7-ethoxy-3-(4-methoxyphenoxy)-2-ethyl-4H-chromen-4-one: Similar structure with an ethyl group instead of a methyl group.

    7-ethoxy-3-(4-methoxyphenoxy)-2-phenyl-4H-chromen-4-one: Similar structure with a phenyl group instead of a methyl group.

Uniqueness

7-ethoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-ethoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-4-22-15-9-10-16-17(11-15)23-12(2)19(18(16)20)24-14-7-5-13(21-3)6-8-14/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONASZRDMCTJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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